3-(3-Phenyl-1H-pyrazol-4-yl)acrylic acid
Description
3-(3-Phenyl-1H-pyrazol-4-yl)acrylic acid is a pyrazole-based carboxylic acid derivative characterized by a phenyl group at the 3-position of the pyrazole ring and an acrylic acid moiety at the 4-position. The compound’s structure (C₁₂H₁₀N₂O₂; molecular weight: 226.23 g/mol) combines the aromatic properties of the pyrazole core with the reactivity of the conjugated carboxylic acid group. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatility in chemical modifications and biological activity .
For example, similar derivatives are synthesized via reactions with amines (e.g., benzyl amine) in refluxing ethanol or through Vilsmeier–Haack formylation .
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(E)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10N2O2/c15-11(16)7-6-10-8-13-14-12(10)9-4-2-1-3-5-9/h1-8H,(H,13,14)(H,15,16)/b7-6+ |
InChI Key |
KDTWPCUMNLTCRW-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves the condensation of pyrazole aldehydes with acetophenone derivatives. One common method involves grinding the pyrazole aldehydes and acetophenone with activated barium hydroxide in a mortar and pestle without solvent . This method is advantageous due to its simplicity and the avoidance of hazardous solvents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely to be employed to ensure environmentally friendly and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural differences, molecular weights, and properties of 3-(3-Phenyl-1H-pyrazol-4-yl)acrylic acid and related compounds:
Electronic and Steric Effects
- Electron-Donating Groups : Derivatives with methoxy substituents (e.g., 3,4-dimethoxyphenyl in ) exhibit increased electron density, altering reactivity in electrophilic substitutions. This enhances solubility in polar solvents and may improve binding to biological targets.
- Electron-Withdrawing Groups : Chloro and bromo substituents (e.g., ) increase lipophilicity and stability against metabolic degradation, making them suitable for pharmaceutical lead optimization.
Acidity and Reactivity
- The acrylic acid group in the target compound provides a conjugated system, enhancing acidity (pKa ~4–5) compared to saturated carboxylic acids. Derivatives with electron-withdrawing groups (e.g., cyano in ) further lower pKa, increasing reactivity in nucleophilic reactions.
Pharmaceutical Potential
- Pyrazole-acrylic acid hybrids are explored as kinase inhibitors or antimicrobial agents. For example, 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid derivatives show promise in disrupting bacterial cell walls .
- The dimethoxy derivative demonstrates improved bioavailability in preclinical models due to its balanced logP value.
Material Science
- Brominated derivatives (e.g., ) are used in coordination polymers for catalytic applications, leveraging halogen bonding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
